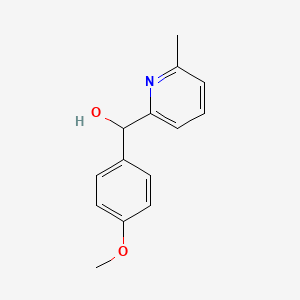
N-Boc-N-(2-cyanoethyl)-D-alanine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-N-(2-cyanoethyl)-D-alanine Methyl Ester is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanoethyl group, and a methyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-(2-cyanoethyl)-D-alanine Methyl Ester typically involves the following steps:
Protection of the amino group: The amino group of L-alanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting L-alanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the cyanoethyl group: The protected amino acid is then reacted with acrylonitrile to introduce the cyanoethyl group. This reaction is typically carried out under basic conditions using a base such as sodium hydride.
Esterification: Finally, the carboxylic acid group of the protected amino acid is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-(2-cyanoethyl)-D-alanine Methyl Ester can undergo various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Commonly performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Hydrolysis: Forms N-Boc-N-(2-cyanoethyl)-L-alanine.
Reduction: Forms N-Boc-N-(2-aminoethyl)-L-alanine Methyl Ester.
Substitution: Forms N-(2-cyanoethyl)-L-alanine Methyl Ester.
Scientific Research Applications
N-Boc-N-(2-cyanoethyl)-D-alanine Methyl Ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs.
Biochemistry: Used in the study of enzyme-substrate interactions and protein modifications.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Boc-N-(2-cyanoethyl)-D-alanine Methyl Ester depends on the specific reactions it undergoes. For example, in hydrolysis reactions, the ester group is cleaved to form a carboxylic acid. In reduction reactions, the cyano group is converted to an amine. The Boc protecting group can be removed to reveal the free amino group, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
N-Boc-N-(2-cyanoethyl)glycine Ethyl Ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
N-Boc-N-(2-cyanoethyl)-D-alanine Methyl Ester: Similar structure but with the D-enantiomer of alanine.
N-Boc-N-(2-cyanoethyl)glycine Methyl Ester: Similar structure but with glycine instead of alanine.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. The presence of the Boc protecting group, cyanoethyl group, and methyl ester group provides a versatile platform for various chemical transformations. Additionally, the L-enantiomer of alanine imparts specific stereochemical properties that can be important in certain applications.
Properties
Molecular Formula |
C12H20N2O4 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C12H20N2O4/c1-9(10(15)17-5)14(8-6-7-13)11(16)18-12(2,3)4/h9H,6,8H2,1-5H3 |
InChI Key |
ZDBSLXPGMHAJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N(CCC#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Bromo-3-pyridin-2-yl-pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B8292066.png)


![9-bromo-2-methyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B8292098.png)

![N-[(but-3-en-1-yloxy)carbonyl]-L-norleucine](/img/structure/B8292107.png)
